Saphris
Overview
Description
“Saphris” is the brand name for the generic drug “asenapine”, which is an atypical antipsychotic medication . It is used to treat schizophrenia in adults, and bipolar I disorder in adults and children who are at least 10 years old . It works by changing the actions of chemicals in the brain .
Synthesis Analysis
The route of synthesis of asenapine maleate supports the chemical structure assigned . Confirmation of the chemical structure was provided by elemental analysis and spectroscopic analysis .
Molecular Structure Analysis
The molecular formula of asenapine maleate, the active ingredient in Saphris, is C17H16ClNO•C4H4O4 . Its molecular weight is 401.84 (free base: 285.8) .
Physical And Chemical Properties Analysis
Asenapine maleate is a white to off-white powder . The tablets are usually taken sublingually (under the tongue), and they dissolve in saliva within seconds .
Scientific Research Applications
Postmortem Toxicology
Miller et al. (2013) developed an analytical method for detecting and quantifying asenapine (Saphris®) in postmortem specimens using gas chromatography-mass spectroscopy. This method assists forensic toxicologists in interpreting casework involving asenapine and provides insights into the postmortem distribution of this antipsychotic medication (Miller et al., 2013).
Clinical Efficacy in Mental Disorders
Panteleeva et al. (2015) assessed the therapeutic efficacy and tolerability of asenapine in patients with acute psychotic attacks in endogenous mental diseases. Their findings highlight the drug's distinct sedative, antimania, antipsychotic, and antiparaphrenia components, offering valuable insights for its use in psychiatric practice (Panteleeva et al., 2015).
Pharmacological Profile and Receptor Affinity
Asenapine's pharmacological profile, including its high affinity for various serotonergic, dopaminergic, alpha-adrenergic, and histaminergic receptor subtypes, was reviewed by McIntyre (2011). This comprehensive overview of asenapine's action mechanism contributes significantly to understanding its role in treating bipolar disorder and schizophrenia (McIntyre, 2011).
Asenapine Overdose Case Study
Taylor and Chandrasena (2013) presented a unique case of intentional asenapine overdose, contributing to the understanding of its safety profile and pharmacokinetic properties in overdose situations (Taylor & Chandrasena, 2013).
Sublingual Formulation and Absorption
The unique sublingual formulation of asenapine and its impact on drug absorption and efficacy, particularly in treating bipolar I disorder, was discussed in a review by Scheidemantel et al. (2015). This highlights the innovative administration route of asenapine and its implications for patient compliance and treatment efficacy (Scheidemantel et al., 2015).
Comparative Efficacy and Safety in Schizophrenia
Plosker and Deeks (2016) reviewed asenapine's efficacy and safety in treating schizophrenia, comparing it with other antipsychotic agents. This review provides valuable insights into asenapine's role in managing schizophrenia, particularly in terms of symptom improvement and adverse event profiles (Plosker & Deeks, 2016).
Therapeutic and Economic Impact
Vieta and Montes (2017) explored asenapine's effectiveness in treating bipolar disorder, including its impact on health-related quality of life and economic implications. Their review provides a comprehensive understanding of asenapine's role in managing bipolar disorder, considering both clinical and economic perspectives (Vieta & Montes, 2017)
Safety And Hazards
Saphris should not be used if you are allergic to asenapine, or if you have severe liver disease . It may cause serious neurologic problems . It is not approved for use in older adults with dementia-related psychosis . It may increase the risk of death in older adults with dementia-related psychosis . It may not be safe to breastfeed while using this medicine .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDCDXMAFMEDAG-CHHFXETESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017360 | |
Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asenapine maleate | |
CAS RN |
85650-56-2 | |
Record name | Asenapine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85650-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asenapine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASENAPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.